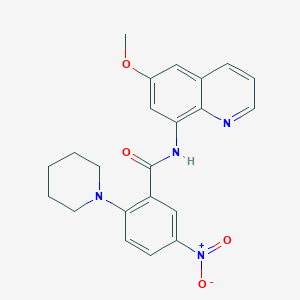![molecular formula C23H27NO4 B4959526 methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a chemical compound commonly known as MPHC. It is a psychoactive drug and a potent dopamine reuptake inhibitor. This chemical compound has been widely researched for its potential therapeutic applications in treating various mental health disorders, including addiction, depression, and schizophrenia. In
科学的研究の応用
MPHC has been extensively studied for its potential therapeutic applications in treating mental health disorders. It has been shown to have a potent dopamine reuptake inhibitory effect, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
作用機序
MPHC exerts its pharmacological effects by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects
MPHC has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
実験室実験の利点と制限
One of the advantages of using MPHC in lab experiments is its potent dopamine reuptake inhibitory effect, which can help researchers study the role of dopamine in various mental health disorders. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using MPHC in lab experiments is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
将来の方向性
There are several future directions for research on MPHC. One area of focus is the development of new therapeutic applications for MPHC, particularly in the treatment of addiction, depression, and schizophrenia. Additionally, researchers are interested in studying the potential neuroprotective effects of MPHC in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of MPHC, particularly with regard to its potential for abuse and addiction.
Conclusion
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in treating various mental health disorders. It has been found to have a wide range of biochemical and physiological effects, including an increase in dopamine levels in the brain and a neuroprotective effect. While there are advantages to using MPHC in lab experiments, there are also limitations, particularly with regard to its potential for abuse. Future research on MPHC will focus on developing new therapeutic applications, studying its potential neuroprotective effects, and further investigating its safety and efficacy.
合成法
The synthesis of MPHC involves the reaction of benzoic acid with piperidine, followed by the addition of 4-(hydroxymethyl)-4-(2-phenylethyl)phenol. The resulting product is then treated with methyl iodide to yield MPHC. This process is typically carried out in a laboratory setting and requires specialized equipment and expertise.
特性
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-9-5-8-19(16-20)21(26)24-14-12-23(17-25,13-15-24)11-10-18-6-3-2-4-7-18/h2-9,16,25H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMWHUDNHSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]carbonyl}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
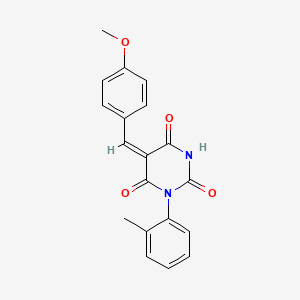
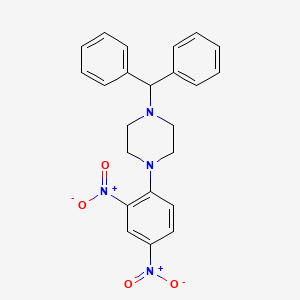
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
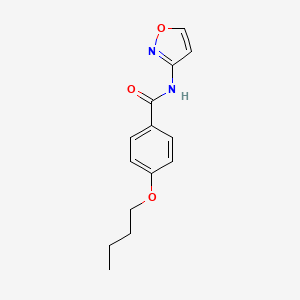
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
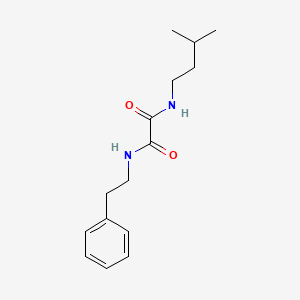
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
